Home > Products > Screening Compounds P123612 > AP-1/NF-kappaB activation inhibitor 1
AP-1/NF-kappaB activation inhibitor 1 -

AP-1/NF-kappaB activation inhibitor 1

Catalog Number: EVT-8266753
CAS Number:
Molecular Formula: C13H11F3N4O4
Molecular Weight: 344.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 is a compound that plays a crucial role in modulating the activity of the AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells transcription factors. These transcription factors are involved in various cellular processes, including gene expression regulation in response to stimuli such as cytokines, growth factors, and stress. The inhibition of these pathways can have significant implications for treating diseases characterized by excessive inflammation or uncontrolled cell proliferation, such as cancer and autoimmune disorders.

Source and Classification

This compound is classified as a small molecule inhibitor specifically targeting the AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells pathways. It has been studied for its potential therapeutic applications in inflammatory diseases, cancer, and other conditions where these transcription factors are implicated in disease pathology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 typically involves organic synthesis techniques that focus on creating specific molecular structures capable of selectively inhibiting the activity of the target transcription factors.

Common methods include:

  • Chemical Synthesis: Utilizing various organic reactions such as coupling reactions, cyclization, and functional group modifications.
  • Purification Techniques: Techniques like chromatography (e.g., high-performance liquid chromatography) are employed to isolate the desired compound from reaction mixtures.

The synthesis may also involve optimizing reaction conditions (temperature, solvent, catalysts) to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 is characterized by specific functional groups that allow it to interact with the target transcription factors. The precise structure can vary based on the synthetic route but generally includes:

  • A central core structure that mimics natural ligands or substrates of the transcription factors.
  • Functional groups that facilitate binding to the DNA-binding domains of AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells.

Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for its development as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 undergoes specific chemical reactions that facilitate its mechanism of action. Key reactions include:

  • Binding Interactions: The inhibitor forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells complexes.
  • Competitive Inhibition: The compound may compete with natural substrates for binding sites on the transcription factors.

These interactions effectively reduce the transcriptional activity mediated by AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells.

Mechanism of Action

Process and Data

The mechanism by which Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 exerts its effects involves several steps:

  1. Inhibition of Dimerization: The compound prevents the dimerization of Jun and Fos proteins necessary for forming functional AP-1 complexes.
  2. Disruption of DNA Binding: By inhibiting dimerization, the compound also blocks the binding of AP-1 to its target DNA sequences.
  3. Reduction in Gene Expression: This inhibition leads to decreased expression of genes regulated by AP-1, which are often involved in cell proliferation, survival, and inflammation.

Data from studies indicate that effective inhibition can lead to significant reductions in inflammatory markers and tumor growth in relevant models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 possesses distinct physical and chemical properties that influence its biological activity:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol.
  • Solubility: Varies depending on the functional groups present; often optimized for solubility in biological solvents.
  • Stability: Stability under physiological conditions is critical; studies assess degradation rates in biological fluids.

Analyses such as spectrophotometry, chromatography, and mass spectrometry are commonly employed to characterize these properties.

Applications

Scientific Uses

Activator Protein 1/Nuclear Factor kappa-light-chain-enhancer of activated B cells Activation Inhibitor 1 has several promising applications in scientific research and medicine:

  • Cancer Therapy: Targeting AP-1 may inhibit tumor growth by reducing cell proliferation signals.
  • Anti-inflammatory Treatments: The compound can be used to mitigate excessive inflammatory responses in diseases such as rheumatoid arthritis or psoriasis.
  • Research Tool: It serves as a valuable tool for studying the roles of AP-1 and Nuclear Factor kappa-light-chain-enhancer of activated B cells in various cellular processes.

Research continues to explore its efficacy and safety profile in clinical settings, aiming to establish it as a viable therapeutic option for related diseases.

Introduction to AP-1/Nuclear Factor Kappa B Activation Inhibitor 1 in Transcriptional Regulation

Historical Context and Discovery of Dual Activator Protein 1/Nuclear Factor Kappa B Inhibitors

The exploration of transcription factor inhibitors emerged from foundational studies elucidating the interconnected roles of Activator Protein 1 and Nuclear Factor Kappa B in immune and inflammatory responses. Initial investigations in the early 2000s revealed that Nuclear Factor Kappa B activity was indispensable for fos gene expression—a core component of Activator Protein 1—through its regulation of ternary complex factors like Elk-1. Research demonstrated that Nuclear Factor Kappa B inhibition significantly reduced Elk-1 levels, thereby impairing extracellular signal-regulated kinase-mediated induction of c-Fos in response to serum or oxidative stress [1] [2]. This mechanistic interdependence established the rationale for developing agents capable of simultaneous modulation. Early pharmacological strategies focused on disrupting shared upstream activators, such as mitogen-activated protein kinase pathways and IkappaB kinase complexes, which converge on both transcription factors. The development of prototype inhibitors like the Nuclear Factor Kappa B Activation Inhibitor (NAI) provided critical proof-of-concept evidence that dual targeting could suppress pro-inflammatory gene networks more effectively than single-pathway inhibition [7].

Table 1: Key Discoveries in Activator Protein 1/Nuclear Factor Kappa B Crosstalk

YearDiscoveryExperimental ModelReference
2004Nuclear Factor Kappa B regulates elk-1 expression, modulating Activator Protein 1 activityPancreatic tumor cells; Fibroblasts [1]
2004Inhibition of Nuclear Factor Kappa B impedes serum-induced c-Fos activationMurine embryonic fibroblast cells [2]
2010Nuclear Factor Kappa B blockade suppresses Interleukin 6 but not CXCL8Jurkat T-cells [7]
2008Canonical and non-canonical Nuclear Factor Kappa B pathways enable signal integrationLiterature review [3]

Role of Activator Protein 1 and Nuclear Factor Kappa B Crosstalk in Cellular Signaling Networks

Activator Protein 1 and Nuclear Factor Kappa B exhibit extensive molecular crosstalk across multiple tiers of cellular signaling:

  • Shared Upstream Activators: Tumor necrosis factor alpha, interleukin 1 beta, lipopolysaccharide, and reactive oxygen species concurrently stimulate both transcription factors through overlapping kinase cascades. Tumor necrosis factor alpha receptor engagement activates IkappaB kinase and mitogen-activated protein kinase pathways, leading to parallel Nuclear Factor Kappa B liberation and Activator Protein 1 phosphorylation [9] [10]. The IkappaB kinase complex—particularly IkappaB kinase beta—serves as a critical node for Nuclear Factor Kappa B activation, while mitogen-activated protein kinases like c-Jun N-terminal kinase mediate Activator Protein 1 component phosphorylation [8] [9].

  • Transcriptional Synergism: Genome-wide studies reveal that over 30% of inflammatory gene promoters contain adjacent or overlapping Activator Protein 1 and Nuclear Factor Kappa B binding motifs. These include genes encoding interleukin 6, cyclooxygenase 2, and matrix metalloproteinases [6] [10]. Cooperative binding stabilizes transcription initiation complexes through recruitment of co-activators like CREB-binding protein/p300, which possess histone acetyltransferase activity necessary for chromatin remodeling [6]. For example, interleukin 8 induction requires Nuclear Factor Kappa B p65 and phosphorylated c-Jun co-occupancy for maximal expression [7] [10].

  • Feedback Circuitry: Nuclear Factor Kappa B induces transcription of fos and jun family members, amplifying Activator Protein 1 composition. Conversely, Activator Protein 1 components regulate Nuclear Factor Kappa B inhibitor expression, forming oscillatory feedback loops. This creates interdependent signaling dynamics where sustained inflammation requires both pathways [1] [6].

Table 2: Molecular Mediators of Activator Protein 1/Nuclear Factor Kappa B Crosstalk

Molecular ComponentFunction in CrosstalkBiological Consequence
Elk-1Ternary complex factor phosphorylated by extracellular signal-regulated kinase; regulated by Nuclear Factor Kappa BSerum-responsive element-dependent fos transcription
IkappaB kinase alpha/betaPhosphorylates IkappaB proteins (Nuclear Factor Kappa B pathway); modulates c-Jun activationCoordinated pathway activation
CREB-binding protein/p300Histone acetyltransferase recruited by both Activator Protein 1 and Nuclear Factor Kappa BChromatin remodeling at target promoters
Ubiquitin-proteasome systemDegrades IkappaB (activating Nuclear Factor Kappa B); stabilizes Jun proteinsSimultaneous pathway potentiation

Rationale for Dual-Target Inhibition in Pathophysiological Contexts

The therapeutic rationale for dual Activator Protein 1/Nuclear Factor Kappa B inhibition arises from their synergistic roles in chronic inflammatory pathologies:

  • Oncogenesis and Cancer Progression: Constitutively active Nuclear Factor Kappa B and Activator Protein 1 drive tumor cell proliferation, angiogenesis, and metastasis across diverse malignancies. Nuclear Factor Kappa B upregulates anti-apoptotic genes (Bcl-2, Bcl-xL), while Activator Protein 1 promotes invasive phenotypes through matrix metalloproteinase and vascular endothelial growth factor induction [4] [9]. In pancreatic cancer models, Nuclear Factor Kappa B-dependent Activator Protein 1 activation sustains autocrine cytokine loops that enhance tumor survival [1] [5].

  • Autoimmune and Chronic Inflammatory Diseases: Rheumatoid arthritis synovium exhibits persistent Nuclear Factor Kappa B and Activator Protein 1 co-activation, driving interleukin 6, tumor necrosis factor alpha, and matrix metalloproteinase 9 production. Single-pathway inhibitors show partial efficacy due to compensatory pathway induction, evidenced by interleukin 6 resistance to Nuclear Factor Kappa B blockade alone in T-cell models [5] [7]. Dual inhibition disrupts the self-amplifying cytokine circuitry underlying synovial hyperplasia and joint destruction [5] [10].

  • Immune Cell Dysregulation: In T-cells, Nuclear Factor Kappa B governs interleukin 2 and interleukin 6 production, while Activator Protein 1 regulates CXCL8 and transforming growth factor beta. Their combined activity coordinates T-helper cell differentiation toward inflammatory phenotypes (e.g., T-helper 17), which drive autoimmunity [7] [10]. Selective Nuclear Factor Kappa B inhibition fails to suppress CXCL8 in Jurkat T-cells, necessitating concurrent Activator Protein 1 targeting [7].

Advanced inhibitor design leverages these insights through bifunctional molecules or combined pharmacological approaches. For example, "sneaking ligand" fusion proteins achieve cell-type-specific Nuclear Factor Kappa B inhibition in activated endothelium, while complementary Activator Protein 1 blockade addresses residual chemokine production [5]. Such strategies mitigate the limitations of systemic transcription factor inhibition, including immune suppression and impaired tissue homeostasis [5] [9].

Table 3: Pathophysiological Contexts for Dual Activator Protein 1/Nuclear Factor Kappa B Inhibition

Disease ContextActivator Protein 1 RoleNuclear Factor Kappa B RoleRationale for Dual Inhibition
Rheumatoid arthritisMatrix metalloproteinase activation; Synovial hyperplasiaPro-inflammatory cytokine induction; Anti-apoptotic signalingPrevents compensatory chemokine production
Pancreatic cancerVascular endothelial growth factor expression; InvasionCell survival; ChemoresistanceDisrupts autocrine growth factor loops
T-cell-mediated inflammationCXCL8 production; T-helper 17 differentiationInterleukin 2/Interleukin 6 induction; T-cell activationSuppresses broader cytokine repertoire
AtherosclerosisMonocyte recruitment; Plaque instabilityEndothelial activation; Adhesion molecule expressionReduces immune cell infiltration and plaque rupture risk

Properties

Product Name

AP-1/NF-kappaB activation inhibitor 1

IUPAC Name

ethyl 4-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate

Molecular Formula

C13H11F3N4O4

Molecular Weight

344.25 g/mol

InChI

InChI=1S/C13H11F3N4O4/c1-3-24-11(23)7-5-17-12(13(14,15)16)18-9(7)19-20-8(21)4-6(2)10(20)22/h4-5H,3H2,1-2H3,(H,17,18,19)

InChI Key

JWIIKHRJOUQCQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.